molecular formula C19H21FN6O2 B2482788 8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-77-9

8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2482788
CAS RN: 923684-77-9
M. Wt: 384.415
InChI Key: CSETWXPOPAVSDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds similar to the one , involves a series of steps that typically start from basic purine scaffolds. These processes can include fluorination, amidation, and alkylation to introduce the specific functional groups required for the final compound. For instance, Zagórska et al. (2016) synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their biological activities, showcasing a method that could be adapted for our compound of interest (Zagórska et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a fused ring system that combines purine with imidazole, contributing to its unique chemical properties. Detailed structural analysis often involves X-ray crystallography or NMR techniques to elucidate the arrangement of atoms within the molecule and the spatial configuration of its functional groups. While specific data on the compound might not be readily available, studies like that of Sobell (1966) on related purine-pyrimidine complexes offer insights into the type of molecular interactions and structural configurations that could be expected (Sobell, 1966).

properties

IUPAC Name

6-[2-(2-fluoroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)10-9-21-14-8-6-5-7-13(14)20/h5-8,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSETWXPOPAVSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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